molecular formula C17H25ClN2O B11340813 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]butanamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]butanamide

Cat. No.: B11340813
M. Wt: 308.8 g/mol
InChI Key: HIDPYNRFYJXCER-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]butanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]butanamide typically involves the coupling of a piperidine derivative with a chlorophenyl compound. One common method involves the reaction of 2-chlorophenylacetonitrile with piperidine in the presence of a base, followed by the addition of butanoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]butanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine alkaloid known for its anticancer and anti-inflammatory effects.

    Matrine: A piperidine alkaloid with antiviral and anticancer activities.

Uniqueness

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]butanamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group with a piperidine moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]butanamide

InChI

InChI=1S/C17H25ClN2O/c1-2-8-17(21)19-13-16(20-11-6-3-7-12-20)14-9-4-5-10-15(14)18/h4-5,9-10,16H,2-3,6-8,11-13H2,1H3,(H,19,21)

InChI Key

HIDPYNRFYJXCER-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC(C1=CC=CC=C1Cl)N2CCCCC2

Origin of Product

United States

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